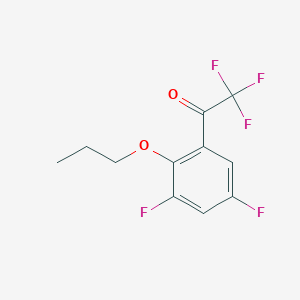
1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one
Overview
Description
1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one is a useful research compound. Its molecular formula is C13H13F5O and its molecular weight is 280.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Complex Formation : A study by Ochiai, Suefuji, Miyamoto, and Shiro (2005) found that 4-tert-Butyl-1-cyclohexenyl(phenyl)(tetrafluoroborato)-lambda(3)-iodane forms a discrete supramolecular complex when reacted with 18-crown-6. This indicates potential applications in the synthesis of complex molecular structures and supramolecular chemistry (Ochiai et al., 2005).
Defluorinative Functionalization Reactions : Research by Shigeno et al. (2023) demonstrated that 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) (t-Bu-P2) catalyzes defluorinative functionalization reactions of (2,2,2-trifluoroethyl)arenes with alkanenitriles. This study reveals potential applications in organic synthesis, particularly in fluorine chemistry (Shigeno et al., 2023).
Small Molecule Fixation : Theuergarten et al. (2012) employed a bifunctional frustrated Lewis pair for the fixation of small molecules like carbon dioxide and formaldehyde, leading to the formation of adducts as zwitterionic, bicyclic boraheterocycles. This research suggests applications in environmental chemistry, particularly in carbon capture technologies (Theuergarten et al., 2012).
Fluorination Capabilities : A study by Umemoto, Singh, Xu, and Saito (2010) described the synthesis and diverse fluorination capabilities of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. This compound showed high stability on contact with water and superior utility as a deoxofluorinating agent, indicating its potential use in pharmaceuticals and agrochemicals (Umemoto et al., 2010).
Medicinal Chemistry Applications : Westphal et al. (2015) evaluated the tert‐butyl group in medicinal chemistry, documenting its effects on physicochemical and pharmacokinetic properties. This study provides insight into the role of tert-butyl derivatives in drug discovery (Westphal et al., 2015).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O/c1-11(2,3)9-6-4-8(5-7-9)10(19)12(14,15)13(16,17)18/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZINRVGWZSSDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



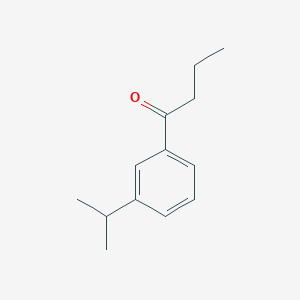

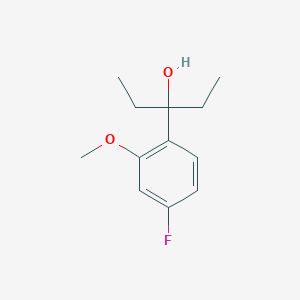

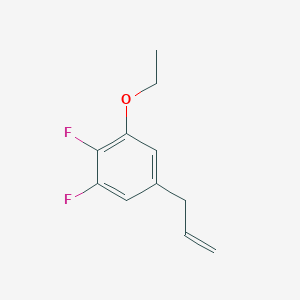

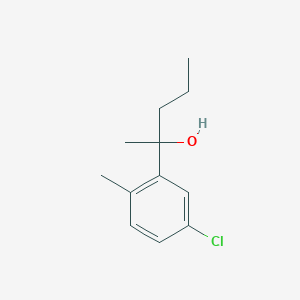
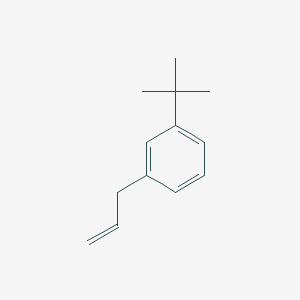
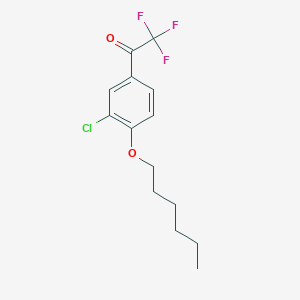
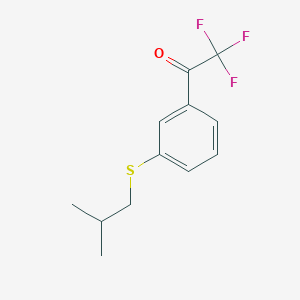
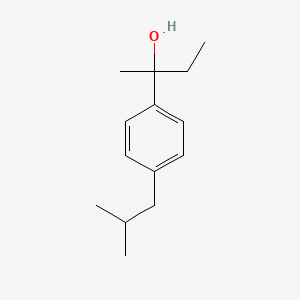
![1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990507.png)

